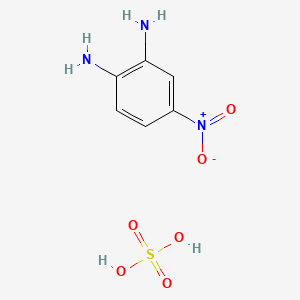

4-Nitrobenzene-1,2-diamine sulfate

Description

4-Nitrobenzene-1,2-diamine sulfate is a derivative of 4-nitrobenzene-1,2-diamine (CAS: 99-56-9), a nitro-substituted aromatic diamine. These derivatives are synthesized via a two-step process involving reaction with substituted acid chlorides in acetonitrile or acetone, yielding high-purity products (73–89% yield) . Key applications include:

- DNA binding: BAT derivatives exhibit strong interactions with DNA through intercalation or groove binding, as demonstrated by UV-Vis, fluorescence spectroscopy, and viscosity measurements .

- Enzyme inhibition: Notably, UP-1 (a BAT derivative) shows potent urease inhibition (IC50 = 1.55 ± 0.0288 µM) .

- Anticancer activity: Derivatives like UP-2 selectively target glioblastoma (MG-U87) cells at low concentrations (40–120 µM) while sparing healthy HEK-293 cells .

The nitro group (-NO2) enhances electronic properties, facilitating interactions with biological targets via hydrogen bonding and electrostatic forces .

Properties

IUPAC Name |

4-nitrobenzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-5-2-1-4(9(10)11)3-6(5)8;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCYNLSMOXUCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50887308 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-82-7 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzene-1,2-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1E2M78P4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-1,2-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzene-1,2-diamine sulfate typically involves the nitration of benzene followed by the introduction of amine groups. One common method involves the use of natural zeolite and sulfated natural zeolite catalysts in a batch microwave reactor. The natural zeolite is treated with sulfuric acid to enhance its acidity, which facilitates the nitration reaction of benzene .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes using concentrated nitric acid as the nitration agent and concentrated sulfuric acid as the catalyst. This method is favored for its high conversion efficiency and catalytic activity .

Chemical Reactions Analysis

Oxidation Behavior

4-Nitrobenzene-1,2-diamine sulfate can undergo further oxidation under strong acidic or catalytic conditions:

-

Peracid-Mediated Oxidation : Reacts with diperoxy acids (e.g., trifluoroperacetic acid) to form nitroso intermediates, which are oxidized to nitro derivatives .

-

Selenium-Catalyzed Pathways : Benzeneseleninic acid (PhSeO₂H) and hydrogen peroxide facilitate oxidation to nitroarenes via hydroxylamine intermediates (Scheme 17 in ).

Diazotization and Coupling Reactions

The primary amino groups (–NH₂) enable diazotization, a critical step in azo dye synthesis:

-

Diazonium Salt Formation : Reacts with nitrous acid (HNO₂) in HCl at 0–5°C to form a diazonium ion.

-

Coupling with Phenols/Arylamines : Produces azo dyes through electrophilic aromatic substitution.

Stability and Decomposition

-

Thermal Degradation : Decomposes above 80°C, releasing sulfur oxides and nitro compounds .

-

pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media, regenerating free diamine.

Comparative Reaction Yields

Data from the synthesis patent :

| Step | Yield | Purity |

|---|---|---|

| Diacetylation | 92% | >98% |

| Nitration | 85% | 95% |

| Hydrolysis | 78% | 90% |

| Sulfation | 95% | >99% |

Mechanistic Insights from Oxidation Studies

-

Hydrogen Bonding : Ortho-substituents (e.g., –NH₂) form hydrogen bonds with peroxides, directing nitration to the para position.

-

Catalytic Selenium Species : Se(IV) intermediates (e.g., peroxyselenurane) mediate electron transfer, enhancing nitro group incorporation.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C6H9N3O6S

- Molecular Weight : 215.22 g/mol

- Appearance : Typically a crystalline solid.

Organic Synthesis

4-Nitrobenzene-1,2-diamine sulfate serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules due to its ability to undergo multiple chemical transformations.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to different nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms corresponding amines | Sodium borohydride, hydrogen gas |

| Substitution | Undergoes nucleophilic aromatic substitution | Alkoxides, amines under basic conditions |

Biological Research

This compound is investigated for its potential biological activities, including its effects on cellular processes and gene expression. Studies have shown that it can influence cell signaling pathways and apoptosis.

Case Study: Effects on Gene Expression

A study demonstrated that this compound alters the expression of genes involved in cell cycle regulation in cancer cell lines. The compound's interaction with DNA suggests potential applications in cancer research.

Pharmaceutical Development

This compound has been explored for its hypoglycemic effects in animal models. It shows promise as a candidate for developing new medications targeting diabetes management.

Table 2: Hypoglycemic Effects in Animal Models

| Study Type | Findings | Reference |

|---|---|---|

| Oral Administration | Significant reduction in blood glucose levels | |

| Dosage Variation | Higher doses correlated with increased efficacy |

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique properties make it valuable for formulating products that require specific color characteristics or chemical stability.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Hair Dyes | Used as an oxidative hair dye component |

| Pigment Production | Provides color stability and intensity |

| Agrochemicals | Acts as an intermediate in pesticide synthesis |

Safety and Toxicological Profile

While this compound has beneficial applications, it is essential to consider its safety profile. Studies indicate that it can act as a skin sensitizer and may have mutagenic properties under certain conditions.

Table 4: Toxicological Data

| Endpoint | Value/Description |

|---|---|

| LD50 (Oral) | Approximately 2100 mg/kg in rats |

| Skin Sensitization | Classified as a potent skin sensitizer |

| Mutagenicity | Positive results in bacterial assays |

Mechanism of Action

The mechanism of action of 4-nitrobenzene-1,2-diamine sulfate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene Diamines

4-Methylbenzene-1,2-diamine (CAS: 95-80-7)

- Structure : Methyl group at the 4-position instead of nitro.

- Applications : Forms Schiff base metal complexes (e.g., Mn(II), Cu(II)) with moderate anticancer activity against HepG2 cells .

- Synthesis: Reacts with isatin derivatives to form indoloquinoxalines in higher yields compared to nitro analogs .

- Bioactivity : Less electronegative than nitro derivatives, leading to weaker DNA binding but better solubility .

4-Chlorobenzene-1,2-diamine (CAS: 5344-20-1)

- Structure : Chlorine substituent at the 4-position.

- Applications: Synthesizes indoloquinoxalines with good yields; chloro groups enhance lipophilicity, improving membrane permeability .

- Limitations: Limited data on enzyme inhibition or anticancer activity compared to nitro derivatives.

4-Methyl-5-nitrobenzene-1,2-diamine (CAS: 7369-50-8)

- Structure : Additional methyl and nitro groups at the 4- and 5-positions.

- Properties: Higher steric hindrance reduces reactivity in synthesis compared to monosubstituted analogs .

Metal Complexes and Schiff Bases

- Schiff Base Complexes :

- Bis-Acyl-Thioureas (BATs) :

Sulfur-Containing Derivatives

- N1-Methyl-4-nitrobenzene-1,2-diamine (CAS: 41939-61-1) :

- Thiourea Derivatives :

Data Tables

Table 1: Comparative Bioactivity of Substituted Benzene Diamine Derivatives

Key Findings and Limitations

- Nitro Group Advantages : Enhances DNA binding and enzyme inhibition via electron-withdrawing effects but reduces solubility .

- Synthesis Challenges : Nitro analogs (e.g., pyrazolylbenzimidazoles) often face low yields and poor solubility compared to methyl or chloro derivatives .

- Selectivity : UP-2 demonstrates selective cytotoxicity for cancer cells, a rare feature among similar compounds .

Biological Activity

4-Nitrobenzene-1,2-diamine sulfate, also known as 4-nitro-o-phenylenediamine sulfate, is a compound of significant interest due to its diverse biological activities. This article focuses on its biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.

This compound has the molecular formula and is categorized as an aromatic amine. It is primarily used in hair dye formulations and other cosmetic products. The presence of the nitro group (-NO₂) significantly influences its biological activity.

Biological Activity

1. Antimicrobial Activity

Nitro-containing compounds like this compound exhibit antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro compounds such as metronidazole and chloramphenicol .

Table 1: Antimicrobial Activity of Nitro Compounds

2. Genotoxicity Studies

Genotoxicity studies have shown mixed results for this compound. In vitro assays indicate that it may induce DNA damage through oxidative stress mechanisms. The compound has been associated with mutagenic effects in various test systems, including the Ames test using Salmonella typhimurium strains .

Table 2: Genotoxicity Findings

Case Study 1: Hair Dye Formulations

In a study evaluating the safety of hair dyes containing this compound, researchers found that while the compound provided effective coloring properties, it also posed potential risks for skin sensitization and genotoxicity. The study emphasized the need for careful formulation to minimize adverse effects .

Case Study 2: Environmental Impact

Research on the environmental degradation of nitro compounds indicated that this compound exhibits low to moderate toxicity to aquatic life. It was noted that while biodegradation occurs, it is not rapid, raising concerns about its persistence in the environment .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The nitro group facilitates the formation of reactive species that can bind covalently to DNA, leading to mutations and cell death.

- Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its genotoxic effects .

- Antimicrobial Action : Similar to other nitro compounds, it may act by disrupting cellular processes in bacteria through DNA damage .

Q & A

Q. How can 4-nitrobenzene-1,2-diamine sulfate derivatives be synthesized and characterized for antitumor activity?

- Methodological Answer : Derivatives such as bis-acyl-thiourea compounds are synthesized via condensation reactions under reflux conditions. Characterization involves UV-Vis, FTIR, NMR, and HRMS for structural confirmation. Antitumor activity is assessed using cell lines (e.g., MG-U87 glioblastoma) with IC50 values determined via dose-response assays .

Q. What are effective strategies to optimize the synthesis of diarylaniline derivatives from 4-nitrobenzene-1,2-diamine?

- Methodological Answer : Palladium-based catalysts (e.g., Pd-C) and triethylamine are critical for coupling reactions. Reaction progress is monitored via TLC, and products are purified via recrystallization. Yield optimization (79–88%) is achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for confirming the purity of Schiff base derivatives synthesized from 4-nitrobenzene-1,2-diamine?

- Methodological Answer : ¹H/¹³C NMR confirms regioselectivity and bonding patterns, while HRMS validates molecular weight. FTIR identifies the imine (C=N) stretch (~1600 cm⁻¹). UV-Vis spectroscopy monitors electronic transitions in conjugated systems .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in 4-nitrobenzene-1,2-diamine complexes?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) refines hydrogen bonding and π-π interactions. Disorder modeling and anisotropic displacement parameters improve accuracy for nitro-group orientation and counterion positioning .

Q. Why do IC50 values for 4-nitrobenzene-1,2-diamine derivatives vary across studies, and how can these discrepancies be addressed?

- Methodological Answer : Variability arises from differences in cell lines (e.g., MG-U87 vs. HepG2), assay protocols, and derivative substituents. Standardization using reference compounds (e.g., doxorubicin) and dose-response curve normalization minimizes experimental bias .

Q. What role does the sulfate counterion play in the biological activity of 4-nitrobenzene-1,2-diamine complexes?

- Methodological Answer : The sulfate ion enhances aqueous solubility and stabilizes protonated amine groups, influencing bioavailability. Comparative studies with hydrochloride salts reveal differences in cellular uptake and metabolic stability .

Q. How can computational modeling guide the design of asymmetric Schiff base ligands from 4-nitrobenzene-1,2-diamine?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of the nitro group on ligand geometry and metal-binding affinity. Molecular docking identifies optimal interactions with target proteins (e.g., kinases) for improved inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.